N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

MCHR2 GPCR Obesity

N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine (CAS 946218-47-9) is a synthetic small molecule belonging to the 2,4-disubstituted pteridine class, characterized by a morpholine substituent at the 2-position and a 3-chloro-4-methylaniline moiety at the 4-position. This compound is typically offered for research use at ≥95% purity and has a molecular formula of C₁₇H₁₇ClN₆O (MW: 356.81).

Molecular Formula C17H17ClN6O
Molecular Weight 356.81
CAS No. 946218-47-9
Cat. No. B2433549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
CAS946218-47-9
Molecular FormulaC17H17ClN6O
Molecular Weight356.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)Cl
InChIInChI=1S/C17H17ClN6O/c1-11-2-3-12(10-13(11)18)21-16-14-15(20-5-4-19-14)22-17(23-16)24-6-8-25-9-7-24/h2-5,10H,6-9H2,1H3,(H,20,21,22,23)
InChIKeyZCHAZUKZHQVPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine (CAS 946218-47-9): Procurement & Differentiation Guide


N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine (CAS 946218-47-9) is a synthetic small molecule belonging to the 2,4-disubstituted pteridine class, characterized by a morpholine substituent at the 2-position and a 3-chloro-4-methylaniline moiety at the 4-position . This compound is typically offered for research use at ≥95% purity and has a molecular formula of C₁₇H₁₇ClN₆O (MW: 356.81) . The pteridine scaffold positions it within a broader family of heterocyclic compounds investigated for kinase inhibition, anti-inflammatory activity through TNF-α pathway modulation, and anti-proliferative effects in oncology models [1][2].

Why N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine Cannot Be Replaced by a Generic Analog


Within the 2-morpholino-pteridin-4-amine chemotype, subtle modifications to the N4-phenyl ring profoundly alter biological activity. The 3-chloro-4-methyl substitution pattern on the target compound is critical; even regioisomeric shifts (e.g., 4-chloro vs. 3-chloro/4-methyl) or simple replacements (e.g., 4-methoxy) result in significantly divergent target engagement, as evidenced by class-level variations in kinase and GPCR binding profiles [1][2]. Consequently, generic substitution with a different aniline derivative—even within the same pteridine series—will not recapitulate the same biological profile and may invalidate reproducibility in an established experimental system.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparators for N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine


MCHR2 Antagonism: Potency Comparison of the Target Compound vs. a Structurally Divergent Serotonergic Ligand

The target compound demonstrates potent antagonism at the human Melanin-Concentrating Hormone Receptor 2 (MCHR2), a class A GPCR implicated in feeding behavior and energy homeostasis. In a cell-based functional assay measuring inhibition of MCH-stimulated Ca²⁺ flux in CHO cells expressing human MCHR2, the compound exhibited an IC₅₀ of 1 nM, with a 10-minute pre-incubation period [1]. This compares favorably to a structurally diverse comparator ligand tested in a parallel BindingDB assay entry, which showed a significantly weaker MCHR2 IC₅₀ of 100 nM [1]. The MCHR2 target is structurally distinct from other targets reported for pteridine analogs, such as the sodium-dependent serotonin transporter (SERT), where a different chemotype showed an IC₅₀ of 46 nM in HEK293 cells [2].

MCHR2 GPCR Obesity Metabolic Disease

Kinase Inhibition Potential: Cross-Study Comparison of Pteridine Scaffold Activity vs. Non-Pteridine Chemotypes

The pteridine core is a recognized pharmacophore for kinase inhibition, particularly against FGFR family kinases, as demonstrated by patent-disclosed pteridine derivatives achieving nanomolar enzymatic IC₅₀ values [1]. While direct kinase profiling data for N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine remains proprietary, its core scaffold is identical to that of compounds claimed in the Astex FGFR inhibitor patent series, where 2,4-disubstituted pteridines with morpholine at the 2-position are explicitly encompassed [1]. In contrast, non-pteridine chemotypes such as the pteridinones (dihydropteridinones) display a different selectivity spectrum, often targeting PLK or other kinases, which limits their interchangeability [2].

Kinase Inhibition FGFR Oncology Pteridine

TNF-α Pathway Modulation: Pteridine Class-Level Evidence Supporting Anti-inflammatory Differentiation

Polysubstituted pteridines, including those with morpholino and anilino substituents at the 2- and 4-positions, are claimed in a foundational patent (EP1663244B1) for the treatment of TNF-α-related disorders such as rheumatoid arthritis, Crohn's disease, and psoriasis [1]. The general formula covers the structural features of N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine, suggesting a plausible class-level mechanism for modulating TNF-α production or signaling. This differentiates the pteridine class from other TNF-α-targeting modalities, such as biologic anti-TNF antibodies (e.g., infliximab), which are macromolecular and parenteral, or small-molecule p38 MAPK inhibitors, which act upstream of TNF-α [2].

TNF-alpha Anti-inflammatory Pteridine Cytokine

Cytotoxicity Profile: Cross-Study Comparison of Regioisomeric N4-Phenyl Pteridines in Breast and Lung Cancer Cell Lines

Although head-to-head data for the target compound is not publicly available, a close regioisomer—N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine—was tested against MCF-7 (breast) and A549 (lung) cancer cell lines, yielding IC₅₀ values of 15 µM and 20 µM, respectively . Similarly, the 4-chloro analog (without the methyl group) showed IC₅₀ values of 15.2 µM (MCF-7) and 12.7 µM (HepG2 liver cancer) . The target compound's distinct 3-chloro-4-methyl substitution pattern is expected to modulate both potency and cell line selectivity relative to these regioisomers, as even minor alterations to the aniline ring are known to shift pteridine cytotoxicity profiles .

Cytotoxicity Anticancer MCF-7 A549 Pteridine

Physicochemical and Structural Differentiation: Impact of 3-Chloro-4-Methyl Substitution on Molecular Properties

The 3-chloro-4-methylphenyl substituent confers distinct physicochemical properties compared to other N4-substituted pteridine analogs. The target compound (MW: 356.81, C₁₇H₁₇ClN₆O) has a higher molecular weight and greater lipophilicity than the 4-chloro analog (MW: 342.78, C₁₆H₁₅ClN₆O) and the 4-methoxy analog (MW: 338.36, C₁₇H₁₈N₆O₂) [1][2]. Molecular docking studies of related compounds reveal that the position and nature of the halogen/methyl substituents significantly influence binding poses within kinase ATP-binding pockets and GPCR orthosteric sites, directly impacting selectivity and potency .

Physicochemical Properties Molecular Docking Solubility Lipophilicity

Synthetic Tractability and Purity: Enabling Reproducible Research with Defined Chemical Identity

The compound is synthesized via established routes that allow for ≥95% purity with full analytical characterization (InChI Key: ZCHAZUKZHQVPCW-UHFFFAOYSA-N), ensuring batch-to-batch consistency for reproducible biological experimentation . Unlike multi-substituted pteridine analogs that require more complex synthetic pathways (e.g., 2,4-di(morpholin-4-yl)pteridine), the target compound's single morpholine substitution at the 2-position simplifies synthesis while retaining key pharmacophoric elements . This synthetic accessibility, combined with commercial availability from specialized vendors, streamlines procurement for academic and industrial research programs.

Synthesis Purity Analytical Characterization Reproducibility

Best-Fit Research and Industrial Application Scenarios for N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine (CAS 946218-47-9)


MCHR2 Antagonist Probe Development for Metabolic Disease Research

With an IC₅₀ of 1 nM at human MCHR2, this compound is ideally suited as a high-potency chemical probe for MCHR2 target validation in obesity and metabolic disease models. Its 100-fold selectivity window over a comparator MCHR2 ligand (IC₅₀ = 100 nM) supports its use in dose-response studies where precise target engagement is critical [1]. Researchers can procure this compound for MCHR2-mediated feeding behavior assays, calcium flux secondary screens, and selectivity profiling against related GPCRs.

FGFR Kinase Inhibitor Discovery: Pteridine Scaffold-Based Lead Optimization

Given the patent-validated role of 2-morpholino-4-anilino pteridines as FGFR kinase inhibitors, this compound serves as a viable scaffold for medicinal chemistry optimization [1]. The 3-chloro-4-methyl substitution pattern offers a unique vector for exploring structure-activity relationships around the N4-phenyl ring, enabling libraries of analogs to be synthesized and screened for improved FGFR isoform selectivity or pharmacokinetic properties.

TNF-α Pathway Modulator for Anti-Inflammatory Drug Discovery

As a pteridine derivative falling within the general formula of compounds patented for TNF-α-related disease treatment, this molecule can be deployed in cellular models of inflammation (e.g., LPS-stimulated TNF-α release in macrophages) to evaluate its potential as an oral, small-molecule alternative to biologic therapies [1]. Its use in comparative studies against anti-TNF biologics or p38 MAPK inhibitors can help delineate mechanistic advantages.

Comparative Oncology Screening: Cytotoxicity Profiling Against Regioisomeric Analogs

For cancer research programs utilizing MCF-7, A549, or HepG2 cell lines, this compound can be included in a panel alongside its 4-chloro-2-methyl and 4-chloro regioisomers to quantify the impact of the 3-chloro-4-methyl substitution on cytotoxicity and selectivity [1]. Such comparative profiling can inform lead selection decisions and generate novel structure-activity relationship data for publications or patent filings.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.